molecular formula C18H21FN2O2S B3012867 1-(4-fluorobenzyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea CAS No. 2309797-29-1

1-(4-fluorobenzyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea

Cat. No. B3012867
CAS RN: 2309797-29-1
M. Wt: 348.44
InChI Key: VNYADRPLJKLHRP-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as compound 1 and has been found to exhibit promising biological activities, making it a potential candidate for drug development.

Scientific Research Applications

Neuropeptide S Antagonist Activity

A study by Zhang et al. (2008) synthesized a series of compounds to test for Neuropeptide S (NPS) antagonist activity. Their work demonstrates the critical role of urea functionality for potent antagonist activity and how structural variations can impact the potency of these compounds. This suggests that similar compounds, including urea functionalities, might be explored for their potential as NPS antagonists, which could have implications in the treatment of anxiety disorders and sleep disorders (Zhang, Gilmour, Navarro, & Runyon, 2008).

Synthesis of Furano and Pyrano Pyrimidinones

Ghorbani‐Vaghei et al. (2015) developed a one-pot diastereoselective three-component reaction for the synthesis of furano and pyrano pyrimidinones (thiones) using similar compounds. This study highlights the utility of such chemical structures in facilitating the synthesis of complex heterocyclic compounds, which are often found in pharmaceuticals and agrochemicals (Ghorbani‐Vaghei, Maghbooli, Mahmoodi, & Shahriari, 2015).

Cocondensation with Methylolphenols

Tomita and Hse (1992) explored the reactions of urea with methylolphenols under acidic conditions, leading to various urea derivatives. Their findings contribute to understanding how urea derivatives can be synthesized and modified, potentially offering insights into the synthesis of related compounds for applications in polymer science and materials engineering (Tomita & Hse, 1992).

Hydrogel Formation and Tuning

Lloyd and Steed (2011) investigated how urea derivatives form hydrogels, with their properties being tunable based on the anion identity. This study provides a basis for understanding how similar compounds might be used in designing new materials with specific mechanical and morphological characteristics, useful in drug delivery systems and tissue engineering (Lloyd & Steed, 2011).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2S/c19-16-3-1-14(2-4-16)11-20-17(22)21-13-18(6-8-23-9-7-18)15-5-10-24-12-15/h1-5,10,12H,6-9,11,13H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYADRPLJKLHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NCC2=CC=C(C=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea

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